Isoboonein acetate
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Overview
Description
Synthesis Analysis
The synthesis of isoboonein acetate, an iridoid lactone, has been accomplished through enantioselective total synthesis starting from (-)-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This process was synthesized by a diastereoselective Diels-Alder reaction of dimethyl fumarate with cyclopentadiene, showcasing the intricate steps involved in its chemical synthesis (Tada et al., 1998).
Molecular Structure Analysis
The molecular structure of isoboonein acetate, characterized by its unique iridoid framework, plays a crucial role in its chemical behavior and properties. While specific studies on its molecular structure analysis were not identified in the provided research, the synthesis process hints at the complexity and specificity of its structural configuration.
Chemical Reactions and Properties
Isoboonein acetate's chemical reactivity and properties can be inferred from studies on similar acetate compounds. For example, studies on the hydrative rearrangement of 1,1-diethynylcarbinol acetates to functionalized cyclopentenones and allenones highlight the potential for complex chemical transformations involving acetate compounds under specific catalytic conditions (Oh & Karmakar, 2009).
Scientific Research Applications
1. Effects on Endometrial Histology and Serum Estradiol Levels
Isoboonein acetate, as a derivative of isoflavone, has been studied for its impacts on endometrial histology and serum estradiol levels. In a randomized, double-blind, placebo-controlled trial involving premenopausal women with nonatypical endometrial hyperplasia, isoflavone supplementation was found to significantly improve endometrial histology compared to the placebo group. This study suggests that isoboonein acetate may play a role in the treatment of endometrial hyperplasia (Vahedpour et al., 2022).
2. Potential in Metastatic Prostate Cancer Treatment
Research on derivatives of acetate, such as abiraterone acetate, indicates potential use in treating metastatic prostate cancer. Studies have shown that the combination of abiraterone acetate with prednisone significantly increased overall survival and radiographic progression-free survival in men with newly diagnosed, metastatic, castration-sensitive prostate cancer (Fizazi et al., 2017).
3. Role in Bone Density and Menopausal Symptoms
Isoflavone supplements, which share a similar structure with isoboonein acetate, have been studied for their effects on bone density and menopausal symptoms. A systematic review found that isoflavones reduce hot flashes and attenuate lumbar spine bone mineral density loss, suggesting potential benefits for postmenopausal women (Chen, Ko, & Chen, 2019).
4. Application in Intensified Training Performance
N-acetylcysteine (NAC), another acetate derivative, was studied for its effect on cycling performance in well-trained athletes undergoing strenuous physical training. The study concluded that NAC supplementation improved cycling performance and promoted adaptive processes in the athletes (Slattery et al., 2014).
5. Impact on Cardiovascular Mortality and Myocardial Infarction
Angiotensin-converting enzyme inhibitors, including acetate derivatives, have been shown to decrease cardiovascular mortality and nonfatal myocardial infarction in patients with coronary artery disease and preserved left ventricular function. This finding was highlighted in a systematic review and meta-analysis of randomized controlled trials (Al-Mallah et al., 2006).
Safety And Hazards
properties
IUPAC Name |
[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHSEZGXPVNLN-QQRDMOCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoboonein acetate |
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